molecular formula C30H29N3O4S B296766 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

カタログ番号 B296766
分子量: 527.6 g/mol
InChIキー: SZLLLVBZFHQRGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, also known as BMS-986177, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes and obesity. In

作用機序

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide works by inhibiting PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide enhances insulin and leptin signaling, leading to improved glucose and lipid metabolism. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects.
Biochemical and Physiological Effects:
2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in preclinical models of metabolic disorders. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects. These effects are likely mediated through the inhibition of PTP1B and the subsequent enhancement of insulin and leptin signaling pathways.

実験室実験の利点と制限

One advantage of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its high potency and selectivity for PTP1B, which allows for the precise modulation of insulin and leptin signaling pathways. However, one limitation of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, further studies are needed to evaluate the long-term safety and efficacy of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide in humans.

将来の方向性

For the study of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential use in combination with other metabolic therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the metabolic effects of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, as well as its potential effects on other physiological systems. Finally, the development of more potent and selective inhibitors of PTP1B may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.

合成法

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide was synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of an amine and an acid chloride followed by a series of protection and deprotection steps. The final product was obtained in high yield and purity using a combination of chromatography and recrystallization techniques.

科学的研究の応用

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is a potent and selective inhibitor of PTP1B with an IC50 value of 3.9 nM. In vivo studies in rodent models of obesity and type 2 diabetes have demonstrated that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide improves glucose tolerance, insulin sensitivity, and lipid metabolism. These findings suggest that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has the potential to be a novel therapeutic agent for the treatment of metabolic disorders.

特性

分子式

C30H29N3O4S

分子量

527.6 g/mol

IUPAC名

2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C30H29N3O4S/c1-22(24-13-7-4-8-14-24)31-30(35)27-15-9-10-16-28(27)32-29(34)25-17-19-26(20-18-25)33(38(2,36)37)21-23-11-5-3-6-12-23/h3-20,22H,21H2,1-2H3,(H,31,35)(H,32,34)

InChIキー

SZLLLVBZFHQRGE-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

正規SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。